Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine
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Overview
Description
Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with isopropylidene derivatives in the presence of nitric acid. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted triazole compounds with different functional groups.
Scientific Research Applications
Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in energetic materials due to its stability and insensitivity.
3-Nitro-1,2,4-triazol-5-one: Another triazole derivative with applications in high-energy materials.
Uniqueness
Nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine is unique due to its specific structural features and the presence of the isopropylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be suitable.
Properties
Molecular Formula |
C5H9N5O3 |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
nitric acid;5-propan-2-ylidene-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8N4.HNO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h1-2H3,(H2,6,7);(H,2,3,4) |
InChI Key |
ADQFTIIBLWOOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1N=C(N=N1)N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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